Human NMT1 & NMT2 Inhibitory Activity: Drastic Potency Loss Upon Methyl Group Shift
The 3-methylbenzamide isomer (IMP-1088) is a potent dual HsNMT1/HsNMT2 inhibitor with IC50 values consistently below 1 nM [1]. In direct binding assays, its Kd for HsNMT1 is <210 pM [1]. In contrast, the 4-methylbenzamide isomer (this compound) has no reported NMT inhibitory activity in the same assay systems . This positional isomerism eliminates the critical NMT binding interaction present in IMP-1088.
| Evidence Dimension | HsNMT1 / HsNMT2 dual inhibition potency |
|---|---|
| Target Compound Data | No significant inhibition reported (activity not observed in NMT screening) |
| Comparator Or Baseline | IMP-1088 (meta-methyl isomer): HsNMT1 IC50 < 1 nM, Kd < 210 pM; HsNMT2 IC50 < 1 nM |
| Quantified Difference | >1000-fold difference in potency (estimated from assay detection limits, typically 10 µM for negative controls) |
| Conditions | In vitro enzymatic assays; HsNMT1 and HsNMT2 recombinant proteins, as described in Mousnier et al., 2018. |
Why This Matters
For research programs targeting N-myristoylation, selecting the para-methyl isomer would result in complete loss of the desired target engagement, rendering it unsuitable as an IMP-1088 replacement.
- [1] A. Mousnier et al., 'Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus,' Nat. Chem. Biol., vol. 14, pp. 861-869, 2018. View Source
